4,5-Dichloro-2-ethylpyrimidine is a chemical compound characterized by its pyrimidine ring structure with two chlorine atoms at the 4 and 5 positions and an ethyl group at the 2 position. Its molecular formula is CHClN, and it has a molecular weight of approximately 177.03 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties .
Key Reactions:
The biological activity of 4,5-Dichloro-2-ethylpyrimidine has been a subject of interest in medicinal chemistry. It has shown potential as an inhibitor for certain enzymes and receptors, making it a candidate for drug development. Specifically, compounds with similar structures have exhibited antimicrobial and antiproliferative activities, suggesting that 4,5-Dichloro-2-ethylpyrimidine may also possess similar biological properties .
Several methods exist for synthesizing 4,5-Dichloro-2-ethylpyrimidine. Common approaches include:
4,5-Dichloro-2-ethylpyrimidine finds applications in various fields:
Studies on the interactions of 4,5-Dichloro-2-ethylpyrimidine with biological molecules reveal insights into its mechanism of action. Research indicates that it may interact with specific enzymes or receptors involved in metabolic pathways. For instance, its potential as a CYP1A2 inhibitor suggests implications in drug metabolism and interactions .
Several compounds share structural similarities with 4,5-Dichloro-2-ethylpyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4,5-Dichloro-6-methylpyrimidine | 115617-41-9 | 0.90 |
| 4,5-Dichloro-2,6-dimethylpyrimidine | 105742-66-3 | 0.85 |
| 2,4,5-Trichloro-6-methylpyrimidine | 6554-69-4 | 0.79 |
| 2-Chloro-4-methylpyrimidine | 3435-25-4 | 0.68 |
Uniqueness:
4,5-Dichloro-2-ethylpyrimidine's unique combination of ethyl substitution and dichlorination distinguishes it from other pyrimidines in terms of reactivity and potential biological activity. Its specific structure allows for targeted interactions within biological systems that may not be present in structurally similar compounds .